![molecular formula C14H14BrF2NO B2683437 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097865-21-7](/img/structure/B2683437.png)
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.5]octane core with a 3-bromobenzoyl group and two fluorine atoms attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the 3-Bromobenzoyl Group: The 3-bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction.
Incorporation of Fluorine Atoms: The fluorine atoms can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's spirocyclic structure makes it a candidate for drug development. Its potential as a lead compound in medicinal chemistry is under investigation, particularly for:
- Antidiabetic Agents : Research indicates that derivatives of azaspiro compounds can act as agonists for glucagon-like peptide-1 (GLP-1) receptors, crucial for glucose metabolism and insulin secretion. A study demonstrated that modifications to the structure improved insulinotropic effects, suggesting potential applications in treating type 2 diabetes .
Neuropharmacology
Investigations into the neuroprotective properties of azaspiro compounds highlight their ability to reduce oxidative stress and inflammation in neuronal cells. This suggests avenues for their application in treating cognitive disorders such as Alzheimer's disease .
Cancer Research
Some derivatives of spirocyclic compounds have shown promise in inhibiting tumor growth. The unique interactions facilitated by the difluoro group may enhance binding to target proteins involved in cancer proliferation, indicating potential therapeutic applications in oncology .
Study 1: GLP-1 Receptor Agonism
A series of experiments focused on azaspiro derivatives revealed that structural modifications could enhance their efficacy as GLP-1 receptor agonists. These compounds exhibited significant insulinotropic effects in both in vitro and in vivo models, positioning them as potential candidates for diabetes treatment.
Study 2: Neuroprotective Effects
Research into the neuroprotective capabilities of similar azaspiro compounds demonstrated their effectiveness in reducing oxidative stress and inflammation within neuronal cells. These findings suggest that such compounds could be further explored for therapeutic use in neurological disorders.
Industrial Applications
The unique properties of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane may also extend to materials science. Its chemical stability and reactivity can be harnessed in developing new materials with specific physical or chemical properties, potentially leading to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes by interacting with their active sites, leading to changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Oxindoles: These compounds contain a spirocyclic structure similar to 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane and are used in medicinal chemistry for their unique biological activities.
Spiro-Flavonoids: These natural compounds have a spirocyclic core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Spiro Cyclopropanes: These compounds contain a spirocyclic cyclopropane ring and are used in synthetic chemistry for their reactivity and versatility.
Uniqueness
This compound is unique due to the presence of the 3-bromobenzoyl group and the two fluorine atoms, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its unique reactivity and binding properties can be leveraged .
Biologische Aktivität
The compound 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS No. 2097865-21-7) is a member of the spirocyclic amine family, which has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H16BrF2N
- Molecular Weight : 330.17 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that This compound acts primarily as an inhibitor of the KIF18A protein, which plays a crucial role in regulating the cell cycle and cell proliferation. By modulating this protein's activity, the compound can potentially disrupt cancer cell growth and division, making it a candidate for cancer therapy .
Anticancer Effects
Studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that the compound can reduce the proliferation rate of various cancer cell lines.
- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, suggesting a mechanism where it triggers programmed cell death pathways .
Neuropharmacological Potential
There is emerging evidence that spirocyclic compounds can influence neurotransmitter systems:
- Dopaminergic Activity : Some studies suggest that similar compounds may modulate dopamine receptors, indicating potential use in treating neurodegenerative diseases or mood disorders .
Study 1: KIF18A Inhibition
A recent study highlighted the effectiveness of This compound as a KIF18A inhibitor. The results showed a marked decrease in tumor size in xenograft models treated with this compound compared to controls. The study concluded that targeting KIF18A could be a viable strategy for cancer treatment .
Study 2: Pharmacokinetics and Safety Profile
Another investigation into the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate brain exposure in rodent models. Toxicity assessments indicated that while there were some adverse effects at high doses, the compound was generally well tolerated at therapeutic levels .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
This compound | 2097865-21-7 | KIF18A inhibition; anticancer effects | Promising preclinical results |
2-Azaspiro[3.4]octane | Not Available | Moderate CNS activity; potential antidepressant effects | Different spirocyclic structure |
Piperazine Derivatives | Various | MAGL inhibition; anti-inflammatory properties | Related mechanism of action |
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOFZZMJONDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.